

# An In-depth Technical Guide to AOC 1020 (Delpacibart Braxlosiran)

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## Compound of Interest

Compound Name: CI-1020

Cat. No.: B026640

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## Abstract

AOC 1020, also known as delpacibart braxlosiran (del-brax), is an investigational antibody-oligonucleotide conjugate (AOC) being developed by Avidity Biosciences as a potential treatment for Facioscapular Humeral Muscular Dystrophy (FSHD).<sup>[1][2]</sup> FSHD is a genetic muscle disorder characterized by the aberrant expression of the DUX4 (Double Homeobox 4) gene in muscle cells, leading to progressive muscle weakness and atrophy. AOC 1020 is designed to address the root cause of FSHD by selectively delivering a small interfering RNA (siRNA) to muscle cells to silence the expression of DUX4 mRNA. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of AOC 1020.

## Chemical Structure and Properties

AOC 1020 is a complex biomolecule that combines the targeting specificity of a monoclonal antibody with the gene-silencing capabilities of an siRNA.<sup>[3][4]</sup> This conjugate is composed of three key components:

- **A Monoclonal Antibody (mAb):** A humanized IgG1 monoclonal antibody that specifically targets the human transferrin receptor 1 (TfR1). TfR1 is highly expressed on the surface of muscle cells, making it an effective target for delivering therapies to this tissue.

- **A Small Interfering RNA (siRNA):** An siRNA molecule designed to be complementary to the mRNA of the DUX4 gene. This allows it to specifically bind to and promote the degradation of DUX4 mRNA.
- **A Linker:** A stable, non-cleavable linker that covalently attaches the siRNA to the monoclonal antibody.

An exact, publicly available chemical structure diagram of AOC 1020 is not available due to its proprietary nature. However, its conceptual structure is that of a large protein (the antibody) with one or more small nucleic acid molecules (the siRNA) attached.

## Physicochemical Properties

Detailed physicochemical data for AOC 1020 are not yet publicly disclosed. The following table summarizes the available information.

Property	Value	Source
International Nonproprietary Name (INN)	Delpacibart Braxlosiran	Avidity Biosciences
Code Name	AOC 1020	Avidity Biosciences
Molecular Formula (Estimated)	C <sub>6394</sub> H <sub>9864</sub> N <sub>1728</sub> O <sub>2000</sub> S <sub>46</sub>	[5]
Molecular Weight	Not publicly available	-
Solubility	Not publicly available	-
Melting Point	Not publicly available	-

## Mechanism of Action

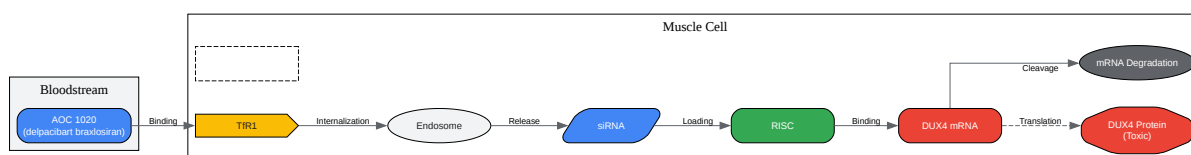
The therapeutic strategy of AOC 1020 is to inhibit the production of the toxic DUX4 protein in the muscle cells of individuals with FSHD.[3][4] The mechanism of action can be broken down into the following steps:

- **Targeting and Binding:** Following intravenous administration, the monoclonal antibody component of AOC 1020 circulates in the bloodstream and binds to the transferrin receptor 1

(TfR1) on the surface of muscle cells.[3][4]

- **Internalization:** Upon binding, the AOC-TfR1 complex is internalized into the muscle cell via receptor-mediated endocytosis.
- **Endosomal Escape and siRNA Release:** Once inside the cell's endosomes, the siRNA is released from the antibody conjugate into the cytoplasm.
- **RNA Interference (RNAi):** In the cytoplasm, the siRNA engages with the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to the complementary sequence on the DUX4 mRNA.
- **mRNA Degradation and Inhibition of Translation:** This binding leads to the cleavage and subsequent degradation of the DUX4 mRNA, thereby preventing its translation into the DUX4 protein.

By reducing the levels of DUX4 protein, AOC 1020 aims to halt the downstream pathological processes that lead to muscle damage and the clinical manifestations of FSHD.[6]



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Mechanism of Action of AOC 1020.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and preclinical evaluation of AOC 1020 are proprietary to Avidity Biosciences. However, the methodology for its clinical

evaluation is available through clinical trial registrations.

## FORTITUDE Clinical Trial (NCT05747924)

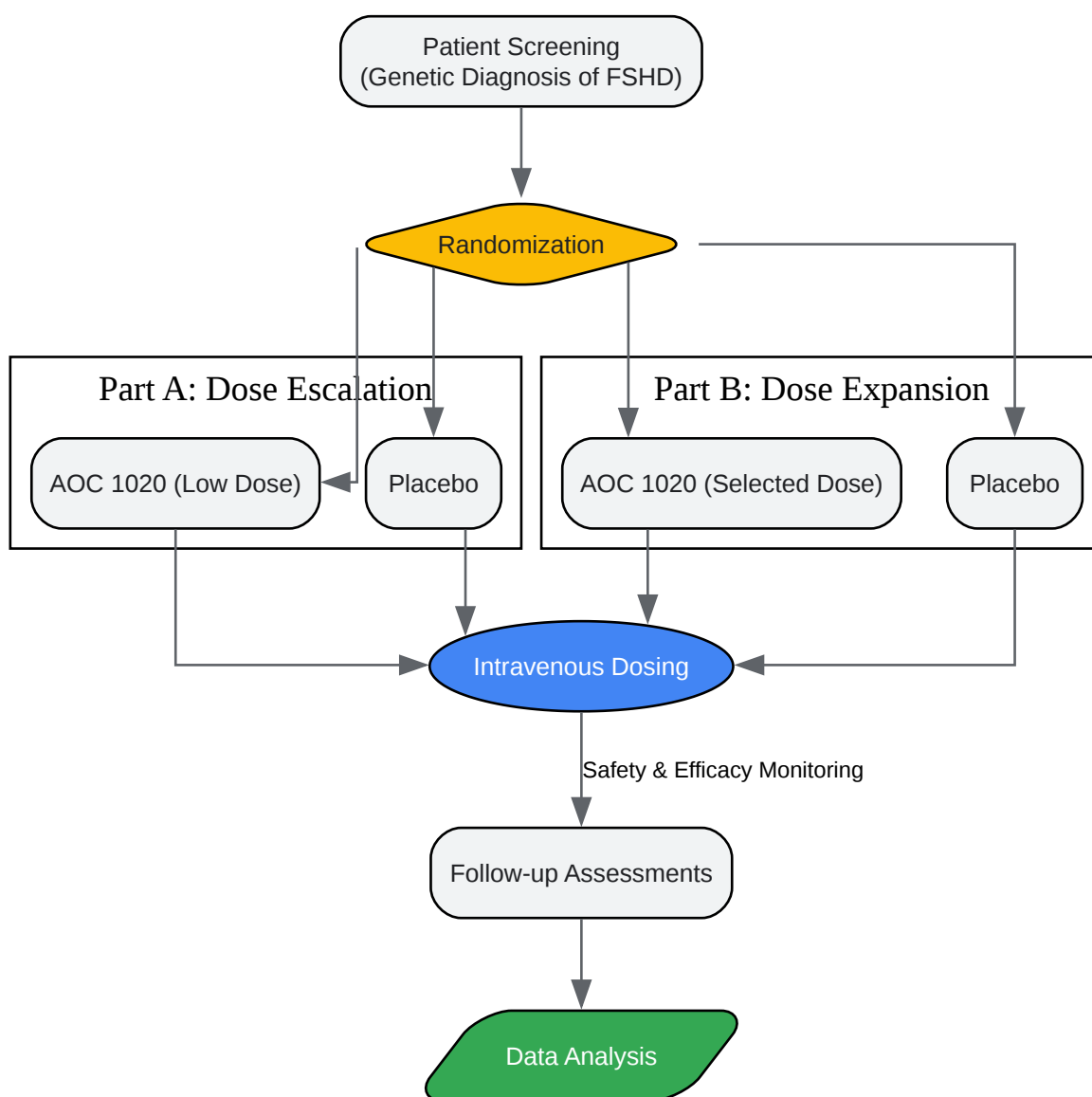
The primary clinical study for AOC 1020 is the FORTITUDE trial, a Phase 1/2 randomized, placebo-controlled, double-blind study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AOC 1020 in adults with FSHD.<sup>[1][7]</sup>

### Study Design:

- Part A (Dose Escalation): Participants receive either AOC 1020 or a placebo to evaluate the safety of ascending doses.
- Part B (Dose Expansion): A larger cohort of participants receives doses determined to be safe in Part A to further assess safety and preliminary efficacy.

### Key Methodologies:

- Inclusion Criteria: Adults aged 18 to 65 with a genetic diagnosis of FSHD1 or FSHD2.
- Intervention: Intravenous administration of AOC 1020 or placebo.
- Primary Outcome Measures: Incidence of treatment-emergent adverse events and serious adverse events.
- Secondary Outcome Measures:
  - Pharmacokinetic parameters of AOC 1020 in plasma and muscle tissue.
  - Change from baseline in DUX4-regulated gene expression in muscle tissue.
- Exploratory Outcome Measures:
  - Changes in muscle strength and function assessed by various clinical endpoints (e.g., reachable workspace, quantitative muscle testing).
  - Changes in muscle volume and composition as measured by magnetic resonance imaging (MRI).



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Simplified Workflow of the FORTITUDE Clinical Trial.

## Summary and Future Directions

AOC 1020 represents a promising, targeted therapeutic approach for the treatment of FSHD. By leveraging an antibody-oligonucleotide conjugate platform, it is designed to overcome the challenge of delivering RNA-based therapies to muscle tissue. Early clinical trial data has been encouraging, demonstrating a reduction in DUX4-regulated genes.<sup>[6]</sup> The ongoing FORTITUDE clinical trial will provide crucial data on the safety and efficacy of AOC 1020.

Successful outcomes from this trial could pave the way for a first-in-class, disease-modifying therapy for patients with FSHD.

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